Texas Red C2 maleimide
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Overview
Description
Sulforhodamine 101 C2 maleimide, commonly referred to as SR 101 C2 maleimide, is a thiol-reactive fluorescent probe. It is widely used in bioconjugation techniques due to its ability to form stable thioether linkages with sulfhydryl groups in proteins, peptides, and other biomolecules . This compound is particularly valued for its bright red fluorescence, which is similar to that of Texas Red-derived biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 101 C2 maleimide involves the reaction of sulforhodamine 101 with maleimide derivatives. The maleimide group reacts specifically with sulfhydryl groups when the pH of the reaction mixture is between 6.5 and 7.5, resulting in the formation of a stable thioether linkage . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the fluorescent properties.
Industrial Production Methods
Industrial production of SR 101 C2 maleimide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
SR 101 C2 maleimide primarily undergoes addition reactions with thiol groups in proteins and peptides. This reaction is a type of Michael addition, where the maleimide acts as the Michael acceptor and the thiolate (derived from the thiol group) acts as the Michael donor .
Common Reagents and Conditions
The reaction between SR 101 C2 maleimide and thiol groups typically occurs at neutral pH (around 7.0) and does not require any catalysts . Common reagents used in these reactions include cysteine-containing peptides and proteins, which provide the necessary thiol groups for the reaction.
Major Products Formed
The major product formed from the reaction of SR 101 C2 maleimide with thiol groups is a thiosuccinimide complex. This product is highly stable and retains the fluorescent properties of the original sulforhodamine 101 .
Scientific Research Applications
SR 101 C2 maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mechanism of Action
The mechanism of action of SR 101 C2 maleimide involves the formation of a stable thioether linkage with thiol groups in proteins and peptides. This reaction occurs through a Michael addition, where the maleimide group acts as the Michael acceptor and the thiolate acts as the Michael donor . The resulting thiosuccinimide complex is highly stable and retains the fluorescent properties of the original compound, allowing for effective labeling and tracking of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SR 101 C2 maleimide include:
Haloacetyls: These compounds also react with thiol groups but form less stable linkages compared to maleimides.
Vinyl Sulfones: These compounds form stable linkages with thiol groups but are less commonly used due to their lower reactivity compared to maleimides.
Uniqueness of SR 101 C2 Maleimide
SR 101 C2 maleimide is unique due to its high specificity for thiol groups, resulting in stable thioether linkages that are not reversible with reducing agents . This stability, combined with its bright red fluorescence, makes it an ideal choice for various bioconjugation and bioimaging applications .
Properties
Molecular Formula |
C74H73N8O16S4+ |
---|---|
Molecular Weight |
1458.7 g/mol |
IUPAC Name |
5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |
InChI Key |
KQVWOVKBCWJWAB-UHFFFAOYSA-O |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |
Origin of Product |
United States |
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